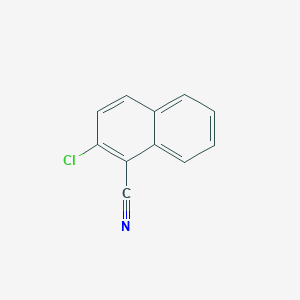

2-Chloronaphthalene-1-carbonitrile

カタログ番号 B168664

CAS番号:

109297-28-1

分子量: 187.62 g/mol

InChIキー: QKFGNYSVQDDQIA-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

2-Chloronaphthalene-1-carbonitrile is a chemical compound with the molecular formula C11H6ClN . It is a derivative of 2-Chloronaphthalene, which is an organochlorine compound .

Synthesis Analysis

The synthesis of 2-Chloronaphthalene-1-carbonitrile and similar compounds has been achieved through a high-yielding three-step process. This involves the ring opening of 1H-naphtho [1,8-de] [1,2,3] triazine with the corresponding halides as the key step .Molecular Structure Analysis

The molecular structure of 2-Chloronaphthalene-1-carbonitrile is represented by the canonical SMILES notation: C1=CC=C2C(=C1)C=CC(=C2C#N)Cl . The InChI Key for this compound is QKFGNYSVQDDQIA-UHFFFAOYSA-N .特性

IUPAC Name |

2-chloronaphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClN/c12-11-6-5-8-3-1-2-4-9(8)10(11)7-13/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKFGNYSVQDDQIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80548036 | |

| Record name | 2-Chloronaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloronaphthalene-1-carbonitrile | |

CAS RN |

109297-28-1 | |

| Record name | 2-Chloronaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

33.6 g (0.2 mole) of 2-aminonaphthalene-1-carbonitrile (cf. Example 1) in 250 ml of absolute acetonitrile were added at 65° C. to a suspension of 32.3 g (0.24 mole) of copper(II) chloride (anhydrous) and 30.9 g (0.3 mole) of tert-butylnitrile in 800 ml of absolute acetonitrile. After the end of gas evolution, 2,000 ml of 20% strength hydrochloric acid were added to the cooled reaction mixture, and the precipitate was isolated, washed and dried. 31.7 g (70% of theory) of the title compound of melting point 82°-83° C. (active ingredient example 1001) were obtained in this manner.

[Compound]

Name

tert-butylnitrile

Quantity

30.9 g

Type

reactant

Reaction Step One

Name

Synthesis routes and methods II

Procedure details

Ethyl cyanoacetate (111.0 g, 982 mmol) was added to a suspension of potassium hydroxide pellets (52.0 g, 789 mmol) and potassium cyanide (16.0 g, 246 mmol) in dry DMF (500 mL). This was stirred at ambient temperature for 30 minutes, then 85% 2-nitro naphthalene (40.0 g, 197 mmol) was added to the reaction mixture. After stirring at room temperature for 22 hours, the reaction was refluxed for 10 minutes, then 10% NaOH (300 mL) was added and refluxing was continued for an additional 2 hours. The resulting mixture was cooled and poured onto crushed ice and extracted with chloroform. The organic phase was washed with water followed with brine, then was dried (MgSo4), decolorized with activated carbon, and filtered through silica gel. The filtrate was concentrated and triturated first with ether and then with 1:1 ethyl acetate/hexane to give 23.0 g of 2-amino 1-naphthonitrile as a yellow solid. tert-Butyl nitrite (23.5 g, 205 mmol) was added dropwise to an ice-water cooled mixture of cupric chloride (20.3 g, 151 mmol) in a solution 2-amino-1-naphthonitrile (23.0 g, 137 mmol) in dry acetonitrile (250 mL). Gas evolution was controlled by the rate of addition of the tert-butyl nitrite. The resulting reaction mixture was stirred at 0° C. for 30 minutes, then at room temperature for 30 minutes. This was poured into cold, dilute aqueous HCl and the precipitate which formed was filtered, vacuum dried, and kugelrohr distilled (180° C., 3.5 torr) to give 15.5 g of white, crystalline 2-chloro-1-naphthonitrile, a 60% yield.

[Compound]

Name

ice water

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

cupric chloride

Quantity

20.3 g

Type

reactant

Reaction Step Two

Yield

60%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Oxa-1-thia-4-azaspiro[4.4]nonane, 6-methyl-](/img/structure/B168595.png)

![Tricyclo[2.2.1.02,6]heptanone, 5-[(acetyloxy)Methyl]-(9CI)](/img/structure/B168601.png)